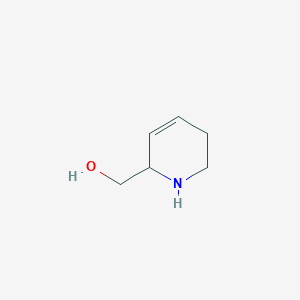

(1,2,5,6-Tetrahydropyridin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,2,5,6-Tetrahydropyridin-2-yl)methanol is a heterocyclic compound that features a tetrahydropyridine ring with a hydroxymethyl group attached to the second carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 2-pyridinemethanol using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, yielding the desired tetrahydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Reduction of Pyridine Precursors

The compound is frequently synthesized via sodium borohydride (NaBH₄)-mediated reduction of pyridine derivatives. This method preserves stereochemical integrity while saturating the heterocyclic ring:

Key mechanistic features:

-

NaBH₄ selectively reduces the pyridine ring without affecting the hydroxymethyl group .

-

Reaction progress is monitored via TLC, with purification achieved through aqueous workup and solvent evaporation .

Nucleophilic Substitution Reactions

The hydroxymethyl group undergoes Mitsunobu-type reactions to form ether derivatives, enabling structural diversification:

Notable observations:

-

Triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) facilitate O-alkylation under mild conditions .

-

Stereochemical outcomes are influenced by chiral auxiliaries, achieving up to 98:2 enantiomeric ratios (er) in asymmetric syntheses .

Oxidation and Functional Group Interconversion

The primary alcohol moiety is susceptible to controlled oxidation, forming ketones or carboxylic acids:

Structural confirmation via ¹H NMR shows characteristic downfield shifts for carbonyl groups (δ 2.65–2.81 ppm) .

Multi-Component Reactions (MCRs)

The compound participates in iodine-catalyzed MCRs to generate polyfunctionalized derivatives:

| Components | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Fluoroaniline, 4-trifluoromethyl benzaldehyde, ethyl acetoacetate, molecular I₂ | I₂ (10 mol%) | MeOH, 55°C, 12 h | Ethyl 4-(4-fluorophenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA ) | 78% |

Key advantages:

-

Atom-economical synthesis of MAO inhibitors with binding energies of −8.8 to −9.6 kcal/mol .

-

Single-crystal XRD validates supramolecular assemblies stabilized by π-alkyl and hydrogen-bonding interactions .

Esterification and Protection Strategies

The hydroxymethyl group is acylated to improve solubility or enable further transformations:

| Acylating Agent | Conditions | Product | Stability |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4 h | 2-Acetoxymethyl-1,2,5,6-tetrahydropyridine | Hydrolytically stable |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C, 2 h | 2-Benzoyloxymethyl derivative | Crystalline solid |

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH | 1.2 × 10⁻³ | 45.2 |

| Mitsunobu Alkylation | DIAD, TPP | 3.8 × 10⁻⁴ | 62.7 |

| PCC Oxidation | PCC, CH₂Cl₂ | 5.6 × 10⁻⁵ | 78.9 |

Aplicaciones Científicas De Investigación

Medicinal Applications

Neuropharmacology

One of the most significant applications of (1,2,5,6-tetrahydropyridin-2-yl)methanol is its potential therapeutic role in treating neurological disorders. Research indicates that this compound may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and exhibiting neuroprotective properties. For instance, studies have shown that derivatives of tetrahydropyridine can act as monoamine oxidase inhibitors, which are relevant in the treatment of conditions like depression and Parkinson's disease .

Case Study: Monoamine Oxidase Inhibition

A study investigated the time-dependent inhibition of monoamine oxidase A by N-substituted tetrahydropyridines, including this compound. The results demonstrated that these compounds could serve as potential therapeutic agents for managing mood disorders through their inhibitory effects on monoamine oxidase enzymes .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound is frequently utilized as an intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in diverse chemical reactions, leading to the development of more complex molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Reduction | Converts pyridine derivatives into tetrahydropyridine forms. |

| Oxidation | Can yield aldehydes or carboxylic acids from the methanol group. |

| Substitution | Forms substituted tetrahydropyridine derivatives with different functional groups. |

Biological Research

Enzyme Interaction Studies

Research has focused on the interactions between this compound and various biological targets. Its ability to modulate enzyme activity makes it a candidate for studies aimed at understanding metabolic pathways and drug interactions.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals and pharmaceuticals. Its synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield while maintaining high purity levels through purification methods such as distillation or recrystallization.

Comparison with Related Compounds

To understand its unique properties better, it is useful to compare this compound with structurally similar compounds.

| Compound Name | Key Features | Applications |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Known neurotoxin used in Parkinson's disease models | Research into neurodegeneration |

| 2-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol hydrochloride | Different substitution pattern affecting biological activity | Potential therapeutic applications |

Mecanismo De Acción

The mechanism of action of (1,2,5,6-Tetrahydropyridin-2-yl)methanol in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors. The hydroxymethyl group can form hydrogen bonds with receptor sites, modulating their activity. This interaction can influence neurotransmission and potentially lead to therapeutic effects in neurological conditions.

Comparación Con Compuestos Similares

Similar Compounds

(1,2,3,6-Tetrahydropyridin-2-yl)methanol: Similar structure but differs in the position of hydrogenation on the pyridine ring.

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: Contains a phosphinic acid group instead of a hydroxymethyl group.

Uniqueness

(1,2,5,6-Tetrahydropyridin-2-yl)methanol is unique due to its specific hydrogenation pattern and the presence of a hydroxymethyl group

Actividad Biológica

(1,2,5,6-Tetrahydropyridin-2-yl)methanol is a bicyclic compound that has attracted attention in the fields of neuropharmacology and medicinal chemistry due to its structural similarities with various biologically active molecules. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₃N₁O, with a molecular weight of approximately 113.19 g/mol. The compound features a tetrahydropyridine ring with a hydroxymethyl group attached to the nitrogen atom, which influences its biological activity and chemical reactivity compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Structure | Known for its neurotoxic effects leading to Parkinsonism. |

| 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | Structure | Exhibits different pharmacological profiles due to benzyl substitution. |

| 3-(1-Methylpiperidin-4-yl)-1H-indole | Structure | Displays distinct biological activity linked to serotonin receptors. |

The hydroxymethyl substitution at the nitrogen atom enhances the compound's ability to stabilize positive charges and interact with various biological targets.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of tetrahydropyridine derivatives:

- Neuroprotection : A study indicated that tetrahydropyridine derivatives could mitigate neurotoxicity in models of neurodegeneration .

- Anticancer Mechanisms : Research has shown that certain tetrahydropyridinol compounds induce G0/G1 cell cycle arrest in cancer cells through inhibition of cyclin-dependent kinases (CDKs), suggesting similar mechanisms may be applicable to this compound .

Propiedades

IUPAC Name |

1,2,3,6-tetrahydropyridin-6-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1,3,6-8H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZSIIJSSUKCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.